3-Methyl-5-phenylpyrazole-1-carbothioamide
Overview
Description
3-Methyl-5-phenylpyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .
Industrial Production Methods: Industrial production methods for this compound may involve scalable solvent-free reactions, which are more environmentally friendly. These methods can achieve high yields and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-phenylpyrazole-1-carbothioamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-5-phenylpyrazole-1-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpyrazole-1-carbothioamide involves its ability to scavenge free radicals and inhibit lipid peroxidation. This compound targets oxidative stress pathways, thereby protecting cells from oxidative damage . The molecular targets include reactive oxygen species and lipid radicals.
Comparison with Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of stroke and amyotrophic lateral sclerosis.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with significant biological activities.
Uniqueness: 3-Methyl-5-phenylpyrazole-1-carbothioamide stands out due to its unique thiocarbonyl group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-methyl-5-phenylpyrazole-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-7-10(14(13-8)11(12)15)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVEONCHDXJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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